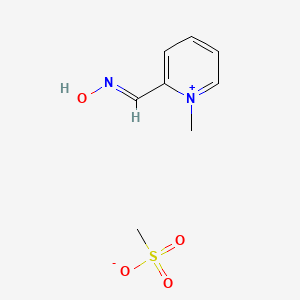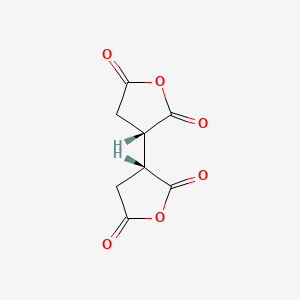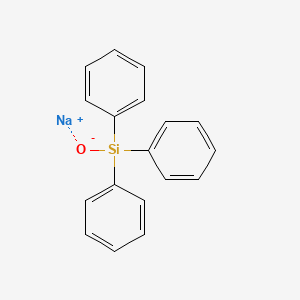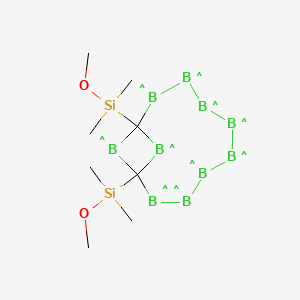
Manganese disalicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a manganese salt of salicylic acid, where two salicylate anions are coordinated to a central manganese ion
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese disalicylate can be synthesized through the reaction of manganese salts, such as manganese chloride or manganese nitrate, with salicylic acid in an aqueous medium. The reaction typically involves mixing an aqueous solution of the manganese salt with an aqueous solution of salicylic acid, followed by heating and stirring to facilitate the formation of the this compound complex .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions: Manganese disalicylate undergoes various chemical reactions, including:
Oxidation: Manganese in the +2 oxidation state can be oxidized to higher oxidation states, such as +3 or +4, under appropriate conditions.
Reduction: The manganese center can be reduced back to the +2 state from higher oxidation states.
Substitution: Ligand exchange reactions can occur, where the salicylate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand in an appropriate solvent.
Major Products:
Oxidation: Higher oxidation state manganese complexes.
Reduction: this compound in the +2 oxidation state.
Substitution: New manganese complexes with different ligands.
Scientific Research Applications
Manganese disalicylate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and epoxidation reactions.
Biology: this compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a source of manganese in biochemical studies.
Medicine: Research is ongoing into its potential use as an anti-inflammatory agent due to the salicylate component.
Industry: It is used in the synthesis of other manganese complexes and as a precursor for the preparation of manganese-based materials.
Mechanism of Action
Manganese disalicylate can be compared with other manganese complexes and salicylate compounds:
Manganese Salicylate: Similar in structure but may have different coordination environments.
Manganese Acetylacetonate: Another manganese complex used in catalysis, but with acetylacetonate ligands instead of salicylate.
Copper Disalicylate: A copper analog with similar coordination but different redox properties.
Uniqueness: this compound is unique due to its combination of manganese and salicylate, providing both catalytic and potential therapeutic properties .
Comparison with Similar Compounds
- Manganese salicylate
- Manganese acetylacetonate
- Copper disalicylate
Properties
IUPAC Name |
2-carboxyphenolate;manganese(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6O3.Mn/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIKUNPJXSWSMD-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Mn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10MnO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18917-85-6 |
Source


|
| Record name | Bis[2-(hydroxy-κO)benzoato-κO]manganese | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18917-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese disalicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.774 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










